3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Overview
Description
- React 3,5-dimethylpyrazole with 2,2,2-trifluoroethylamine.
- Reaction conditions: Use of a suitable catalyst such as palladium on carbon (Pd/C) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethylpyrazole with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
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Step 1: Formation of 3,5-Dimethylpyrazole
- React acetylacetone with hydrazine hydrate to form 3,5-dimethylpyrazole.
- Reaction conditions: Reflux in ethanol for several hours.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, typically involving the amine group.
- Common reagents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
- Major products: Oxidized derivatives such as nitroso or nitro compounds.
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Reduction: : Reduction reactions can target the trifluoroethyl group or the pyrazole ring.
- Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
- Major products: Reduced derivatives with altered functional groups.
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Substitution: : The compound can participate in nucleophilic substitution reactions.
- Common reagents: Halogenating agents like chlorine (Cl₂) or bromine (Br₂).
- Major products: Substituted pyrazole derivatives.
Scientific Research Applications
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- **3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid
- **3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol
- **1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylboronic acid
Uniqueness
Compared to similar compounds, 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is unique due to the presence of the amine group at position 4, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in specific reactions and interact with biological targets in ways that other similar compounds may not.
Properties
IUPAC Name |
3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-4-6(11)5(2)13(12-4)3-7(8,9)10/h3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDHGUWGXYQKHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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